An In-depth Technical Guide on the Structural Properties of 2-Methyl-2-Butanol Carbamate
An In-depth Technical Guide on the Structural Properties of 2-Methyl-2-Butanol Carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-butanol carbamate, also known as tert-amyl carbamate, is a molecule of interest due to the established significance of the carbamate functional group in medicinal chemistry and materials science. The carbamate moiety serves as a critical structural motif, acting as a stable amide-ester hybrid that can influence a molecule's physicochemical properties, metabolic stability, and biological activity.[1][2][3] This technical guide provides a comprehensive overview of the structural properties of 2-methyl-2-butanol carbamate, drawing upon available data for the compound and its close structural analogs, alongside theoretical considerations. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and related compounds.
Core Structural and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | PubChemLite |
| Molecular Weight | 131.17 g/mol | Benchchem |
| IUPAC Name | 2-methylbutan-2-yl carbamate | PubChemLite |
| SMILES | CCC(C)(C)OC(=O)N | PubChemLite |
| InChI | InChI=1S/C6H13NO2/c1-4-6(2,3)9-5(7)8/h4H2,1-3H3,(H2,7,8) | PubChemLite |
| InChIKey | AUQKXXDHDKEBEY-UHFFFAOYSA-N | Benchchem |
| Predicted XlogP | 0.9 | PubChemLite |
Spectroscopic and Analytical Data (Predicted and Analog-Based)
Direct experimental spectra for 2-methyl-2-butanol carbamate are not widely published. However, theoretical calculations and data from analogous compounds allow for the prediction of its key spectroscopic features.
Mass Spectrometry
Predicted collision cross-section (CCS) values provide information about the molecule's size and shape in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 132.10192 | 128.1 |
| [M+Na]⁺ | 154.08386 | 135.1 |
| [M-H]⁻ | 130.08736 | 128.3 |
| [M+NH₄]⁺ | 149.12846 | 149.9 |
| [M+K]⁺ | 170.05780 | 135.7 |
| [M]⁺ | 131.09409 | 128.6 |
| [M]⁻ | 131.09519 | 128.6 |
| (Data sourced from PubChemLite) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Based on the structure of 2-methyl-2-butanol carbamate, the following ¹H and ¹³C NMR signals can be anticipated:
¹H NMR:
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A triplet corresponding to the methyl protons of the ethyl group.
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A quartet corresponding to the methylene protons of the ethyl group.
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A singlet for the two equivalent methyl groups attached to the tertiary carbon.
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A broad singlet for the -NH₂ protons.
¹³C NMR:
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A signal for the methyl carbon of the ethyl group.
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A signal for the methylene carbon of theethyl group.
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A signal for the two equivalent methyl carbons attached to the tertiary carbon.
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A signal for the quaternary carbon.
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A signal for the carbonyl carbon of the carbamate group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 2-methyl-2-butanol carbamate is expected to show characteristic peaks for its functional groups:
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N-H stretching: A pair of bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C-H stretching: Strong absorptions in the 3000-2850 cm⁻¹ region due to the alkyl C-H bonds.
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C=O stretching: A strong, sharp absorption band around 1725-1700 cm⁻¹ for the carbonyl group of the carbamate.
-
C-O stretching: Bands in the 1300-1200 cm⁻¹ region.
-
N-H bending: A band around 1650-1580 cm⁻¹.
Conformational Analysis and Bonding
The carbamate functional group is known to possess a planar and rigid structure due to the delocalization of the nitrogen lone pair electrons into the carbonyl group.[1][2] This resonance stabilization results in a partial double bond character for the C-N bond, restricting rotation.[1][2] Consequently, carbamates can exist as syn and anti conformers. The energy barrier for rotation around this bond is typically lower than in amides.[1][2]
The bulky tert-amyl group in 2-methyl-2-butanol carbamate is expected to influence the conformational preference and may enhance the hydrolytic stability of the carbamate linkage due to steric hindrance. Computational studies on similar carbamates, such as Boc-2-amino-1-propanol, have shown that weak hydrogen bonds between the alkyl substituents and the carbonyl oxygen can contribute to the stability of certain conformers.[4]
Experimental Protocols
While a specific, detailed protocol for the synthesis of 2-methyl-2-butanol carbamate is not extensively documented, general methods for the carbamation of tertiary alcohols are well-established. The following represents a generalized protocol that can be adapted for this synthesis.
Synthesis of 2-Methyl-2-Butanol Carbamate via Isocyanate Trapping
This method involves the reaction of 2-methyl-2-butanol with an isocyanate source.
Materials:
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2-Methyl-2-butanol (tert-amyl alcohol)
-
Trichloroacetyl isocyanate or another suitable isocyanate precursor
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Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
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Base (e.g., potassium carbonate)
-
Methanol
-
Water
Procedure:
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Carbamoylation: Dissolve 2-methyl-2-butanol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Add trichloroacetyl isocyanate dropwise with stirring. Allow the reaction to proceed to completion, monitoring by a suitable method such as thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion, add a solution of potassium carbonate in aqueous methanol to the reaction mixture to hydrolyze the trichloroacetyl group.
-
Work-up and Extraction: After hydrolysis, perform an aqueous work-up. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[5]
Characterization
The purified product should be characterized by standard analytical techniques to confirm its identity and purity:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
IR Spectroscopy: To identify the key functional groups.
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: For solid products, to assess purity.
Logical Workflow: Synthesis of 2-Methyl-2-Butanol Carbamate
The following diagram illustrates a generalized synthetic pathway for 2-methyl-2-butanol carbamate.
Caption: Generalized workflow for the synthesis of 2-methyl-2-butanol carbamate.
Conclusion
2-Methyl-2-butanol carbamate is a compound with potential applications stemming from the versatile nature of the carbamate functional group. While detailed experimental structural data for this specific molecule is sparse, a robust understanding of its properties can be inferred from the well-documented chemistry of carbamates and data from its structural analogs. The synthetic methodologies outlined provide a clear pathway for its preparation, enabling further investigation into its unique characteristics and potential applications in drug design and materials science. This guide serves as a comprehensive starting point for researchers, consolidating the available knowledge and providing a framework for future studies.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
